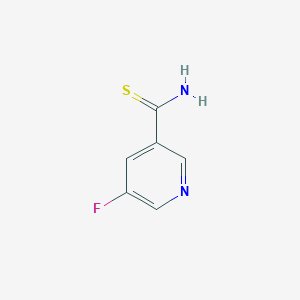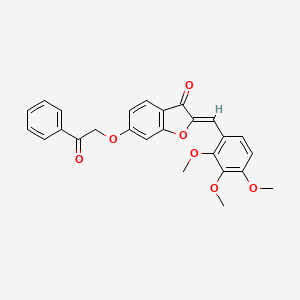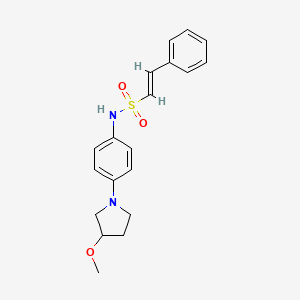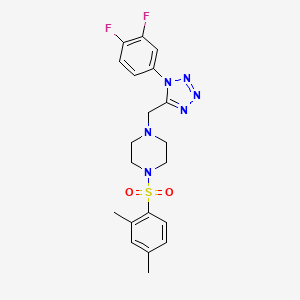![molecular formula C26H20Cl2N4O2 B2492499 2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chlorophenyl)acetamide CAS No. 1184970-82-8](/img/structure/B2492499.png)
2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This chemical compound is part of a broader class of compounds known for their various biological activities and potential applications in medicinal chemistry. The structure of this compound suggests it may have interesting interactions with biological molecules, given its complex aromatic and heterocyclic framework.
Synthesis Analysis
The synthesis of related compounds typically involves a multistep process starting from unsubstituted indole or similar precursors. A straightforward route described involves chlorobenzyl-indole intermediates leading to the final acetamide products, characterized by sophisticated NMR experiments and X-ray crystallography (Knaack et al., 2001). Another approach involves condensation reactions to create N-aryl acetamide derivatives with notable antibacterial and antifungal activities (Debnath & Ganguly, 2015).
Scientific Research Applications
Synthesis and Characterization
The compound has been extensively studied for its synthesis and characterization, particularly focusing on its potential as a tubulin inhibitor, showcasing its biological activity in preclinical developments. Notable work in this area includes the detailed spectroscopic characterization of derivatives similar to the compound , revealing the intricate synthesis routes and structural assignments through sophisticated NMR experiments and X-ray crystallography (Knaack et al., 2001). This research underpins the foundation for understanding the compound's biological activity and potential applications in scientific research.
Potential Antimicrobial Activity
Explorations into the antimicrobial properties of related compounds have yielded promising results. Studies have synthesized and characterized derivatives, revealing significant antibacterial and antifungal activities against various pathogenic microorganisms (Debnath & Ganguly, 2015). These findings suggest potential research applications of the compound in developing new antimicrobial agents.
Photovoltaic Efficiency and Ligand-Protein Interactions
Innovative applications in energy have been explored, with derivatives demonstrating promising attributes for dye-sensitized solar cells (DSSCs), evidenced by good light harvesting efficiency and free energy of electron injection. Additionally, the non-linear optical activity and various possible intramolecular interactions have been illuminated through natural bond orbital analysis, offering insights into the compound's potential in photovoltaic and optical applications (Mary et al., 2020). Molecular docking studies have also indicated significant binding affinities with proteins like Cyclooxygenase 1 (COX1), suggesting implications for biochemical and pharmacological research.
QSAR Studies and Antibacterial Activity
Quantitative structure-activity relationship (QSAR) studies have been conducted to understand the relationship between the structure of similar compounds and their antibacterial activity. This research has shed light on the positive contributions of substituents, indicating the increase in hydrophobicity or steric bulk character, which is vital in tailoring these compounds for specific antibacterial applications (Desai et al., 2008).
properties
IUPAC Name |
N-(3-chlorophenyl)-2-[3-[(2-chlorophenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20Cl2N4O2/c1-16-9-10-22-20(11-16)24-25(32(22)14-23(33)30-19-7-4-6-18(27)12-19)26(34)31(15-29-24)13-17-5-2-3-8-21(17)28/h2-12,15H,13-14H2,1H3,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATYHDHVHAABHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4Cl)CC(=O)NC5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chlorophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzo[d]thiazol-2-yl)-2,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)furan-3-carboxamide](/img/structure/B2492416.png)


![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2492420.png)
![6-(indoline-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2492421.png)

![Tert-butyl (2-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)-2-oxoethyl)carbamate](/img/structure/B2492424.png)


![3-(4-fluorophenoxy)-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide](/img/structure/B2492431.png)
![N-[2-(2,3-Dihydroindol-1-ylsulfonyl)ethyl]but-2-ynamide](/img/structure/B2492433.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2492434.png)

![7-[(2,5-dimethylphenyl)methyl]-3-methyl-8-[(E)-2-(phenylmethylidene)hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2492438.png)